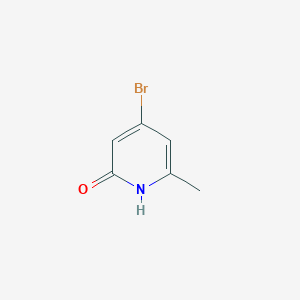
4-Bromo-6-methylpyridin-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo-substituted pyridines can be achieved through various methods. For instance, the paper titled "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine" discusses the Suzuki cross-coupling reaction to synthesize 4-bromo-2-carbon substituted pyridines, which could be a relevant method for synthesizing 4-Bromo-6-methylpyridin-2-ol . Additionally, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, which involves reactions with methylamine and sodium methoxide, indicating potential synthetic routes for methylated bromopyridines .
Molecular Structure Analysis
The molecular structure of bromo-substituted pyridines can be characterized using techniques such as X-ray crystallography, as seen in the paper "Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol" . This paper provides detailed crystallographic data and compares the experimental structure with theoretical density functional theory (DFT) calculations. Such studies are crucial for understanding the geometry and conformation of bromo-substituted pyridines.
Chemical Reactions Analysis
The chemical reactivity of bromo-substituted pyridines is highlighted in several papers. For example, the self-condensation of 4-bromopyridine is discussed, which leads to the formation of a conjugated polymer, indicating that bromopyridines can undergo polymerization reactions . The paper on 2-Bromo-6-isocyanopyridine as a universal convertible isocyanide for multicomponent chemistry shows its utility in synthesizing complex molecules like opioids, suggesting that bromopyridines can be versatile intermediates in multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyridines can be inferred from their synthesis and molecular structure. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 is described, which indicates the reactivity of bromopyridines towards electrochemical transformations and their potential use in green chemistry applications . The characterization of Schiff base compounds derived from bromopyridines provides insights into their stability and potential antibacterial activities .
Safety and Hazards
4-Bromo-6-methylpyridin-2-ol is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-6-methylpyridin-2-ol are currently unknown . Pyridinone derivatives can potentially affect a wide range of biochemical pathways due to their versatile chemical structure.
Action Environment
The action, efficacy, and stability of 4-Bromo-6-methylpyridin-2-ol could be influenced by various environmental factors These factors could include pH, temperature, the presence of other molecules, and the specific biological environment in which the compound is present
Propriétés
IUPAC Name |
4-bromo-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVJMXCAYIZVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631013 | |
| Record name | 4-Bromo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methylpyridin-2-ol | |
CAS RN |
865156-59-8 | |
| Record name | 4-Bromo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)





![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)

